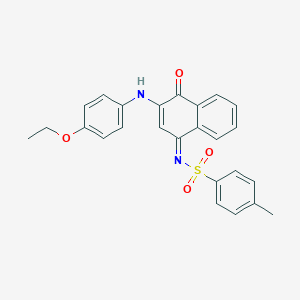
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide, also known as EON, is a small molecule that has gained significant attention in the field of medicinal chemistry. EON is a naphthalimide derivative that exhibits potent anticancer activity against a variety of cancer cell lines.
Mecanismo De Acción
The mechanism of action of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase IIα, which is an enzyme that is essential for DNA replication and cell division. N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has also been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell growth. N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide also has anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide is its potent anticancer activity against a variety of cancer cell lines. N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties, which may have additional therapeutic benefits. However, one of the limitations of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide. One area of research is the development of more soluble analogs of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide that can be administered in vivo. Another area of research is the investigation of the mechanism of action of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide, which may lead to the development of more potent and selective anticancer agents. Additionally, the combination of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide with other anticancer agents may lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide is a multi-step process that involves the condensation of 4-ethoxyaniline with 1,4-naphthalenedione in the presence of a base to form the intermediate compound. The intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form the final product, N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide. The synthesis of N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has been extensively studied for its anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell growth. In addition to its anticancer activity, N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory and antioxidant properties.
Propiedades
Fórmula molecular |
C25H22N2O4S |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
(NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H22N2O4S/c1-3-31-19-12-10-18(11-13-19)26-24-16-23(21-6-4-5-7-22(21)25(24)28)27-32(29,30)20-14-8-17(2)9-15-20/h4-16,26H,3H2,1-2H3/b27-23- |
Clave InChI |
MOIRCDVKJLTICA-VYIQYICTSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C)/C4=CC=CC=C4C2=O |
SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281430.png)


![4-bromo-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281440.png)
![4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281441.png)
![4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281444.png)

![Ethyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281449.png)

![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)
![2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281454.png)
![Pentyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281455.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281462.png)
![4-{Acetyl[(2,5-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281463.png)